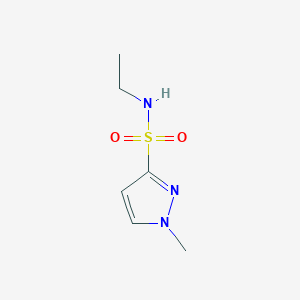

N-Ethyl-1-methyl-1H-pyrazole-3-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H11N3O2S |

|---|---|

Molecular Weight |

189.24 g/mol |

IUPAC Name |

N-ethyl-1-methylpyrazole-3-sulfonamide |

InChI |

InChI=1S/C6H11N3O2S/c1-3-7-12(10,11)6-4-5-9(2)8-6/h4-5,7H,3H2,1-2H3 |

InChI Key |

ZKURTBBGNLGFSL-UHFFFAOYSA-N |

Canonical SMILES |

CCNS(=O)(=O)C1=NN(C=C1)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Ethyl 1 Methyl 1h Pyrazole 3 Sulfonamide and Its Analogues

Established Synthetic Routes to N-Ethyl-1-methyl-1H-pyrazole-3-sulfonamide

The synthesis of this compound can be conceptually broken down into three key stages: the construction of the pyrazole (B372694) core, the introduction of the sulfonamide moiety, and the final N-alkylation steps.

Pyrazole Ring Construction Strategies

The formation of the pyrazole ring is a fundamental step in the synthesis of this class of compounds. Pyrazoles are aromatic heterocyclic compounds with a five-membered ring containing two adjacent nitrogen atoms nih.gov. A common and versatile method for pyrazole synthesis is the condensation reaction between a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative nih.govnih.gov. For the synthesis of the 1-methyl-1H-pyrazole core, a substituted hydrazine, such as methylhydrazine, would be employed.

Another powerful strategy for constructing substituted pyrazoles is through 1,3-dipolar cycloaddition reactions nih.gov. This method offers a high degree of control over the substitution pattern on the pyrazole ring.

Introduction of the Sulfonamide Moiety

The sulfonamide group is a critical pharmacophore in many biologically active molecules nih.govnih.gov. Its introduction onto the pyrazole ring is typically achieved through sulfonation followed by amination. A common method involves the reaction of the pyrazole with chlorosulfonic acid to generate the corresponding pyrazole-sulfonyl chloride nih.govorganic-chemistry.org. This intermediate is then reacted with an amine to form the desired sulfonamide.

Alternatively, the sulfonamide moiety can be introduced by reacting a pre-functionalized pyrazole, such as an aminopyrazole, with a sulfonyl chloride ionike.com. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule. A general procedure for the synthesis of pyrazole-4-sulfonamides involves reacting the corresponding pyrazole sulfonyl chloride with an amine in a suitable solvent like dichloromethane (DCM) in the presence of a base such as diisopropylethylamine (DIPEA) nih.gov.

N-Alkylation and other Functionalization Reactions (e.g., N-ethylation, N-methylation)

The final step in the synthesis of this compound involves the introduction of the methyl group on the pyrazole ring nitrogen and the ethyl group on the sulfonamide nitrogen. The order of these alkylation steps can be varied.

If the pyrazole ring is not already methylated during its construction, N-methylation can be achieved using a methylating agent such as methyl iodide in the presence of a base like potassium tert-butoxide in a solvent like tetrahydrofuran (THF) nih.gov.

The N-ethylation of the sulfonamide is a key transformation. Generally, N-alkylation of sulfonamides can be accomplished using alkyl halides, such as ethyl iodide, in the presence of a base acs.org. The reactivity of the sulfonamide nitrogen allows for this functionalization. Various methods for the N-alkylation of sulfonamides have been developed, including the use of alcohols as alkylating agents in the presence of a catalyst beilstein-journals.orgnih.gov. For the specific case of this compound, the synthesis would likely start from the commercially available 1-Methyl-1H-pyrazole-3-sulfonamide. This intermediate would then undergo N-ethylation.

A plausible synthetic route starting from 1-Methyl-1H-pyrazole-3-sulfonamide would involve its reaction with an ethylating agent like ethyl iodide or ethyl bromide in the presence of a suitable base and solvent.

Optimization of Synthetic Pathways for this compound

Optimizing the synthetic route is essential for maximizing the yield and purity of the final product while minimizing waste and reaction time.

Strategies for Yield Enhancement and Reaction Condition Tuning

Several factors can be tuned to enhance the yield of this compound. For the N-ethylation of the sulfonamide, the choice of base, solvent, temperature, and reaction time are critical parameters. A systematic study of different bases (e.g., sodium hydride, potassium carbonate, triethylamine) and solvents (e.g., THF, DMF, acetonitrile) can identify the optimal conditions. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time nih.gov.

For the sulfonamide formation step, optimization can involve screening different sulfonylating agents and reaction conditions to improve the efficiency of the conversion of the pyrazole to the pyrazole sulfonyl chloride and its subsequent reaction with the amine nih.gov. The table below summarizes potential optimization strategies for key reaction steps.

| Reaction Step | Parameter to Optimize | Potential Strategies | Expected Outcome |

|---|---|---|---|

| Pyrazole Ring Formation | Catalyst, Solvent, Temperature | Screening of acid/base catalysts, use of microwave irradiation | Increased yield, reduced reaction time |

| Sulfonylation | Sulfonylating agent, Reaction time | Use of milder sulfonylating agents, monitoring reaction progress by TLC/LC-MS | Improved yield and purity of sulfonyl chloride |

| Sulfonamide Formation | Base, Solvent, Temperature | Screening of organic and inorganic bases, optimization of reaction temperature | Higher yield and easier purification |

| N-Ethylation | Ethylating agent, Base, Solvent | Comparison of ethyl iodide, bromide, and tosylate; screening of bases like NaH, K2CO3; solvent screening (THF, DMF) | Maximized yield of the final product |

Regioselectivity Control in Pyrazole Synthesis

When synthesizing substituted pyrazoles from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, the formation of two regioisomers is possible. Controlling the regioselectivity is a significant challenge in pyrazole synthesis mdpi.com. The regiochemical outcome can be influenced by several factors, including the nature of the substituents on both reactants, the reaction conditions (e.g., pH, solvent, temperature), and the catalyst used nih.govnih.gov.

For the synthesis of the 1-methyl-1H-pyrazole core of the target molecule, if starting from an unsymmetrical precursor, careful control of the reaction conditions is necessary to favor the formation of the desired 1,3-disubstituted pyrazole over the 1,5-isomer. The steric and electronic properties of the substituents play a crucial role in directing the initial nucleophilic attack of the hydrazine. Computational studies can also be employed to predict the more stable regioisomer and guide the synthetic strategy. In the context of N-alkylation of an already formed pyrazole ring, regioselectivity between the two nitrogen atoms can also be an issue, often governed by steric hindrance nih.gov.

Derivatization Strategies and Analogue Synthesis of Pyrazole Sulfonamides

The core structure of this compound presents multiple sites for chemical modification, enabling the synthesis of a diverse library of analogues. These derivatization strategies are crucial for exploring structure-activity relationships (SAR) and optimizing the properties of this class of compounds. The main points of modification include the pyrazole ring, the sulfonamide moiety, and the linker connecting them, as well as the incorporation of other heterocyclic systems.

Modifications on the Pyrazole Ring System

The pyrazole ring is a versatile scaffold that allows for various substitutions and modifications. The synthesis of pyrazole derivatives often begins with the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives. nih.gov For instance, 3,5-dimethyl-1H-pyrazole can be synthesized by the reaction of pentane-2,4-dione with hydrazine hydrate. nih.gov This initial pyrazole can then undergo further modifications.

One common strategy involves N-alkylation. For example, 3,5-dimethyl-1H-pyrazole can be methylated to 1,3,5-trimethyl-1H-pyrazole using methyl iodide in the presence of a base like potassium tert-butoxide in THF. nih.gov Another key reaction is sulfonation. Pyrazole can be reacted with chlorosulfonic acid and thionyl chloride to introduce a sulfonyl chloride group onto the ring, creating a key intermediate for the synthesis of sulfonamides. nih.gov

Further derivatization can be achieved by introducing various substituents onto the pyrazole ring. For example, chalcones can be reacted with 4-hydrazinobenzenesulfonamide hydrochloride in acetic acid to form pyrazole-based benzenesulfonamides with different substitutions on the pyrazole ring, depending on the structure of the starting chalcone. rsc.org The synthesis of pyrazoles can also be achieved through cycloaddition reactions, such as the reaction between a sydnone and an alkyne, which can lead to various substituted pyrazoles. nih.gov

The following table summarizes some common modifications on the pyrazole ring system:

| Modification Type | Reagents and Conditions | Resulting Structure | Reference |

| N-Alkylation | Methyl iodide, Potassium tert-butoxide, THF | N-methylated pyrazole | nih.gov |

| C-Sulfonation | Chlorosulfonic acid, Thionyl chloride | Pyrazole-4-sulfonyl chloride | nih.gov |

| Cyclocondensation | Substituted chalcones, 4-hydrazinobenzenesulfonamide hydrochloride, Acetic acid, Reflux | Substituted pyrazolinyl benzenesulfonamides | rsc.org |

| Cycloaddition | Sydnones, Alkynes | Regioisomeric substituted pyrazoles | nih.gov |

Alterations to the Sulfonamide Moiety

The sulfonamide group is a critical component of the pyrazole sulfonamide scaffold and is frequently targeted for modification to modulate the compound's properties. A primary strategy involves "capping" the sulfonamide nitrogen. This is achieved by replacing the acidic proton with an alkyl or other functional group, which can reduce the polar surface area of the molecule. nih.gov For instance, methylation of the sulfonamide nitrogen has been shown to significantly enhance brain penetration of some pyrazole sulfonamide derivatives. nih.gov

Another approach is the introduction of various capping groups to not only reduce polarity but also to prevent deprotonation of the sulfonamide. nih.gov A difluoromethyl group, for example, has been used as a preferred sulfonamide cap due to its ability to improve metabolic stability while maintaining potency. nih.gov

The synthesis of these modified sulfonamides typically involves the reaction of a pyrazole sulfonyl chloride with a primary or secondary amine. acs.org For example, pyrazole-4-sulfonyl chloride can be reacted with 2-phenylethylamine in the presence of a base like diisopropylethylamine in dichloromethane to yield the corresponding N-substituted pyrazole-4-sulfonamide. acs.org

The table below illustrates different alterations to the sulfonamide moiety:

| Alteration | Example Reagent/Group | Purpose | Reference |

| N-Alkylation (Capping) | Methyl group | Enhance CNS penetration | nih.gov |

| N-Difluoromethylation | Difluoromethyl group | Improve metabolic stability | nih.gov |

| N-Arylethylation | 2-Phenylethylamine | Introduce substituted aryl groups | acs.org |

Synthetic Approaches for Linker Modifications and their Implications

Synthetic strategies for linker modification often involve multi-step syntheses. For instance, a linker can be introduced by first synthesizing a pyrazole core with a suitable functional group, which can then be coupled to the sulfonamide portion. The choice of linker can influence the orientation of the terminal groups and their interactions with biological targets.

Incorporation of Other Heterocyclic Moieties into Pyrazole Sulfonamide Frameworks

To expand the chemical space and explore new SAR, other heterocyclic rings can be incorporated into the pyrazole sulfonamide framework. This can be achieved by starting with a pyrazole sulfonamide that has a reactive functional group, which can then be used to build a new heterocyclic ring.

For example, a pyrazole sulfonamide containing an acetyl group can be condensed with aromatic aldehydes to form α,β-unsaturated ketones. tandfonline.comresearchgate.net These intermediates can then react with various reagents to form a range of new heterocyclic systems. For instance, reaction with hydrazine hydrate or phenylhydrazine can yield new pyrazole rings, while reaction with hydroxylamine can form isoxazoles. tandfonline.comresearchgate.net Similarly, reaction with thiourea can lead to the formation of pyrimidinethiones. tandfonline.comresearchgate.net

Another strategy involves the reaction of a pyrazole sulfonamide intermediate with malononitrile to form pyran derivatives, or with malononitrile in the presence of ammonium acetate to yield pyridine derivatives. tandfonline.comresearchgate.net Furthermore, thiadiazole and selenadiazole rings can be introduced by reacting a semicarbazone derivative of the pyrazole sulfonamide with thionyl chloride or selenium dioxide, respectively. tandfonline.comresearchgate.net Thiazoline and thiazolidinone rings can also be incorporated by reacting a thiosemicarbazone derivative with α-halocarbonyl compounds. tandfonline.comresearchgate.net

The following table provides examples of heterocyclic moieties that can be incorporated and the key reagents used:

| Incorporated Heterocycle | Key Reagent(s) | Starting Material | Reference |

| Pyrazole | Hydrazine hydrate, Phenylhydrazine | α,β-Unsaturated ketone derivative | tandfonline.comresearchgate.net |

| Isoxazole | Hydroxylamine | α,β-Unsaturated ketone derivative | tandfonline.comresearchgate.net |

| Pyrimidinethione | Thiourea | α,β-Unsaturated ketone derivative | tandfonline.comresearchgate.net |

| Pyran | Malononitrile, Piperidine | α,β-Unsaturated ketone derivative | tandfonline.comresearchgate.net |

| Pyridine | Malononitrile, Ammonium acetate | α,β-Unsaturated ketone derivative | tandfonline.comresearchgate.net |

| 1,2,3-Thiadiazole | Thionyl chloride | Semicarbazone derivative | tandfonline.comresearchgate.net |

| 1,2,3-Selenadiazole | Selenium dioxide | Semicarbazone derivative | tandfonline.comresearchgate.net |

| Thiazoline/Thiazolidinone | α-Halocarbonyl compounds | Thiosemicarbazone derivative | tandfonline.comresearchgate.net |

Advanced Structural Characterization and Spectroscopic Analysis of N Ethyl 1 Methyl 1h Pyrazole 3 Sulfonamide and Its Derivatives

Vibrational Spectroscopy (e.g., Fourier Transform Infrared (FT-IR))

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a fundamental tool for identifying the functional groups present in a molecule. For N-Ethyl-1-methyl-1H-pyrazole-3-sulfonamide and its derivatives, the FT-IR spectrum is characterized by several key absorption bands that confirm its structure.

The most prominent features in the spectrum are the stretching vibrations of the sulfonamide (SO₂) group. These manifest as two strong absorption bands: one for asymmetric stretching (νₐₛ SO₂) and another for symmetric stretching (νₛ SO₂). In various pyrazole-based sulfonamide derivatives, these bands are typically observed in the ranges of 1363–1305 cm⁻¹ and 1170–1147 cm⁻¹, respectively. nih.govmdpi.com The presence of the S–N bond is indicated by a stretching vibration near 900 cm⁻¹. nih.govmdpi.com

Additional characteristic vibrations include C-H stretching from the pyrazole (B372694) ring and the ethyl and methyl substituents, as well as C=N and C=C stretching vibrations from the aromatic pyrazole ring, which are often found around 1595 cm⁻¹. mdpi.com The N-H stretching vibration of the sulfonamide group, if present as a secondary sulfonamide, would appear as a distinct band, typically in the range of 3383-3022 cm⁻¹. nih.govripublication.com The analysis of these characteristic frequencies provides clear evidence for the successful synthesis and structural integrity of pyrazole sulfonamide compounds. nih.gov

Table 1: Typical FT-IR Vibrational Frequencies for Pyrazole Sulfonamide Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3383 - 3022 | Sulfonamide N-H group |

| C-H Stretch (Aromatic/Alkyl) | 2990 - 2812 | Pyrazole ring and alkyl C-H bonds |

| C=N / C=C Stretch | ~1595 | Pyrazole ring vibrations |

| Asymmetric SO₂ Stretch (νₐₛ) | 1363 - 1305 | Sulfonyl group |

| Symmetric SO₂ Stretch (νₛ) | 1170 - 1147 | Sulfonyl group |

| S-N Stretch | ~900 | Sulfonamide S-N bond |

| S-C Stretch | ~676 | Sulfur-Carbon bond |

Data compiled from representative pyrazole sulfonamide derivatives. nih.govmdpi.com

Mass Spectrometry (MS and High-Resolution Mass Spectrometry (HRMS))

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. In standard mass spectrometry (MS), the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured, confirming the expected molecular weight. For this compound, this would verify its molecular mass of 189.24 g/mol .

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, typically to four or more decimal places. mdpi.com This precision allows for the unambiguous determination of the elemental formula of the compound, distinguishing it from other compounds with the same nominal mass. For instance, HRMS analysis of a related pyrazole sulfonamide derivative yielded a measured mass of 462.1510 for the [M+H]⁺ ion, corresponding to the calculated mass of 462.1516 for the formula C₂₂H₂₈N₃O₄S₂⁺, confirming its elemental composition with high confidence. mdpi.com This technique is crucial for the definitive structural confirmation of newly synthesized compounds. nih.govresearchgate.net

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value | Method |

|---|---|---|

| Molecular Formula | C₆H₁₁N₃O₂S | - |

| Molecular Weight | 189.24 | Calculated |

| Monoisotopic Mass | 189.05754 | Calculated |

| Expected [M+H]⁺ | 190.06536 | HRMS (ESI+) |

HRMS values are theoretical and would require experimental verification.

X-ray Crystallography and Analysis of Supramolecular Interactions

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise data on bond lengths, bond angles, and torsional angles. While a crystal structure for this compound is not publicly available, analysis of closely related pyrazole sulfonamide derivatives reveals key structural features and intermolecular interactions that govern their crystal packing. researchgate.net

In the crystal structure of 4-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)benzenesulfonamide, the molecule's conformation is defined by the dihedral angles between the planar pyrazole ring and the attached phenyl rings. researchgate.net A critical aspect of the crystal packing is the formation of supramolecular assemblies through hydrogen bonding. The sulfonamide N-H group is a potent hydrogen bond donor. In known structures, it forms robust N-H···O hydrogen bonds with the sulfonyl oxygen atoms of neighboring molecules. researchgate.netmdpi.com Furthermore, the N-H group can also act as a donor to the sp²-hybridized nitrogen atom of the pyrazole ring, leading to N-H···N interactions. researchgate.net

Table 5: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1-Methyl-1H-Pyrazole-3-sulfonamide |

| N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide |

Molecular Conformation and Geometric Parameters

A detailed analysis of the molecular conformation of this compound would require data from single-crystal X-ray diffraction studies. This would include precise measurements of bond lengths, bond angles, and dihedral angles within the molecule. Such data would allow for a thorough understanding of the spatial arrangement of the ethyl, methyl, and sulfonamide groups relative to the pyrazole ring.

Table 1: Selected Bond Lengths for this compound (Data Not Available)

| Atom 1 | Atom 2 | Bond Length (Å) |

|---|---|---|

| S | O1 | Data Not Available |

| S | O2 | Data Not Available |

| S | N(sulfonamide) | Data Not Available |

| S | C(pyrazole) | Data Not Available |

| N(pyrazole) | N(pyrazole) | Data Not Available |

Table 2: Selected Bond Angles for this compound (Data Not Available)

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

|---|---|---|---|

| O1 | S | O2 | Data Not Available |

| O1 | S | N(sulfonamide) | Data Not Available |

| C(pyrazole) | S | N(sulfonamide) | Data Not Available |

Crystal Packing and Hydrogen Bonding Networks

Understanding the crystal packing and hydrogen bonding networks is crucial for elucidating the supramolecular architecture of this compound. X-ray diffraction data would reveal the arrangement of molecules in the crystal lattice and identify any intermolecular hydrogen bonds, which are critical in determining the physical properties of the solid state. The sulfonamide group, with its potential hydrogen bond donor (N-H) and acceptor (O=S=O) sites, would be of particular interest in forming these networks.

Table 3: Hydrogen Bond Geometry for this compound (Data Not Available)

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound and thus verify its purity and empirical formula. For this compound (C₆H₁₁N₃O₂S), the theoretical elemental composition can be calculated. However, experimental data from combustion analysis is required for confirmation.

Table 4: Elemental Analysis Data for this compound and its Derivatives (Data Not Available)

| Compound | Molecular Formula | Calculated (%) C | Calculated (%) H | Calculated (%) N | Found (%) C | Found (%) H | Found (%) N |

|---|---|---|---|---|---|---|---|

| This compound | C₆H₁₁N₃O₂S | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Derivative 1 | Formula | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Computational Chemistry and Theoretical Investigations of N Ethyl 1 Methyl 1h Pyrazole 3 Sulfonamide

Density Functional Theory (DFT) Calculations and Quantum Chemical Characterization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net For N-Ethyl-1-methyl-1H-pyrazole-3-sulfonamide, DFT calculations are instrumental in characterizing its fundamental chemical properties, including its reactivity, stability, and spectroscopic features.

The electronic structure of a molecule is defined by the arrangement of its electrons in various molecular orbitals (MOs). A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular reactivity and kinetic stability. malayajournal.org

A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. malayajournal.org For pyrazole (B372694) derivatives, the distribution of these orbitals indicates the likely sites for nucleophilic and electrophilic attack. researchgate.net The HOMO is often localized on electron-rich parts of the molecule, while the LUMO is concentrated on electron-deficient areas. malayajournal.org This analysis helps predict how this compound might interact with biological targets. youtube.com

Table 1: Illustrative Frontier Molecular Orbital Data for a Pyrazole Derivative This table presents representative data calculated for a similar pyrazole compound using DFT at the B3LYP/6-31G(d,p) level of theory to illustrate typical values.

| Parameter | Energy (eV) | Description |

| EHOMO | -5.28 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.27 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.01 | ELUMO - EHOMO; indicates chemical reactivity and stability. malayajournal.org |

This compound possesses rotatable bonds, allowing it to adopt various three-dimensional shapes or conformations. chemscene.com Conformational analysis is performed computationally to identify the most stable, low-energy conformations of the molecule. By systematically rotating the flexible bonds (e.g., around the sulfonamide group) and calculating the potential energy of each resulting structure, a conformational landscape can be mapped.

The most stable conformer, corresponding to the global minimum on the potential energy surface, is the most likely structure to be found under physiological conditions. Understanding the preferred conformation is vital for molecular docking studies, as it dictates how the molecule can fit into a protein's binding site. nih.gov

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is widely used in drug discovery to understand and predict how a compound like this compound might interact with a specific biological target, such as an enzyme or receptor. nih.govsemanticscholar.org Pyrazole sulfonamides, for instance, are often studied as inhibitors of enzymes like carbonic anhydrase. nih.govresearchgate.net

Docking algorithms sample a large number of possible orientations of the ligand within the protein's active site and score them based on a scoring function. This score, often expressed in units like kcal/mol, provides an estimate of the binding affinity—the strength of the interaction between the ligand and the protein. nih.gov A lower (more negative) binding score generally indicates a more stable complex and higher predicted affinity. nih.gov

The output of a docking simulation also provides the binding mode, which is the specific pose (orientation and conformation) of the ligand in the binding pocket. This information is crucial for understanding the structural basis of the molecular recognition process. semanticscholar.org

Table 2: Example Molecular Docking Results for a Pyrazole Sulfonamide Inhibitor This table shows hypothetical docking data against a human carbonic anhydrase (hCA) isoform, based on findings for similar compounds.

| Ligand | Target Protein | PDB ID | Binding Score (kcal/mol) | Key Interaction Types |

| Pyrazole Sulfonamide Analog | hCA II | 3HS4 | -8.5 | Hydrogen Bonding, Hydrophobic Interactions, Metal Coordination |

| Acetazolamide (Reference) | hCA II | 3HS4 | -6.1 | Hydrogen Bonding, Metal Coordination |

Analysis of the docked complex reveals the specific amino acid residues within the protein's binding pocket that interact with the ligand. nih.gov These interactions are fundamental to the stability of the ligand-protein complex and can include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on both the ligand and the protein. The sulfonamide group (-SO₂NH₂) is a classic hydrogen bonding moiety.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand (like the pyrazole or ethyl groups) and hydrophobic amino acid residues (e.g., Valine, Leucine, Isoleucine).

π-π Stacking: Can occur between the aromatic pyrazole ring and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan. nih.gov

Metal Coordination: In metalloenzymes like carbonic anhydrase, the sulfonamide group often coordinates with the zinc ion (Zn²⁺) in the active site, which is a critical interaction for inhibitory activity. researchgate.net

Identifying these key residues and interactions provides a detailed map of the binding pocket and offers a rationale for the molecule's activity, guiding further structural modifications to enhance potency or selectivity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. ej-chem.org A QSAR model is an equation that correlates variations in structural properties (described by molecular descriptors) with changes in activity (such as inhibitory concentration, IC₅₀). nih.gov

While a specific QSAR model for a series containing this compound is not reported in the available literature, such studies are common for classes of enzyme inhibitors. nih.govresearchgate.net The development of a QSAR model would involve:

Data Set: Compiling a series of pyrazole sulfonamide analogs with experimentally measured biological activity against a specific target.

Descriptor Calculation: Calculating various molecular descriptors for each compound. These can be 2D (e.g., molecular weight, logP, topological indices) or 3D (e.g., molecular shape, electrostatic potential). nih.govresearchgate.net

Model Generation: Using statistical methods like Multiple Linear Regression (MLR) to build an equation that best correlates the descriptors with the observed activity. nih.gov

Validation: Rigorously validating the model's statistical significance and predictive power using internal and external test sets of compounds. researchgate.net

A validated QSAR model can be used to predict the activity of new, unsynthesized compounds in the same chemical series, helping to prioritize which molecules to synthesize and test, thereby accelerating the drug discovery process. ej-chem.org

Biochemical and Molecular Mechanisms of Action in Vitro Research

Enzyme Inhibition Studies of N-Ethyl-1-methyl-1H-pyrazole-3-sulfonamide and Related Pyrazole (B372694) Sulfonamides

The pyrazole sulfonamide scaffold is a key structural motif investigated for its inhibitory activity against a range of enzymes critical to various pathological processes. In vitro studies have elucidated the mechanisms by which these compounds, including this compound and its analogs, interact with and modulate the function of specific enzymatic targets.

N-Myristoyltransferase (NMT) is an essential enzyme in the protozoan parasite Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). nih.gov The enzyme catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a multitude of substrate proteins. researchgate.net This lipid modification is crucial for protein localization, stability, and function. acs.org Genetic and chemical validation studies have confirmed that inhibition of T. brucei NMT (TbNMT) is lethal to the parasite, making it a high-value drug target. nih.govsemanticscholar.org

The enzymatic reaction follows a Bi-Bi kinetic mechanism, where the enzyme first binds to myristoyl-CoA, inducing a conformational change that subsequently opens the binding site for the peptide substrate. nih.govacs.org Pyrazole sulfonamides have been identified as a potent class of TbNMT inhibitors. A notable example from this class, compound DDD85646, demonstrated high potency against both the isolated TbNMT enzyme and the parasite in culture. nih.govacs.orgnih.gov

The inhibitory mechanism of pyrazole sulfonamides involves their interaction with key residues within the enzyme's active site. Optimization studies of this chemical series focused on modifying different parts of the molecule to enhance potency and improve pharmacokinetic properties, such as central nervous system (CNS) penetration, which is crucial for treating the late stage of HAT. nih.govnih.gov Modifications to the pyrazole core and the sulfonamide group were explored to improve blood-brain barrier permeability, primarily by reducing the polar surface area and capping the sulfonamide. nih.gov These efforts led to the discovery of derivatives with partial efficacy in stage 2 (CNS) mouse models of HAT. nih.gov

Table 1: Inhibitory Activity of Lead Pyrazole Sulfonamide Against TbNMT

| Compound | TbNMT IC₅₀ (nM) | T. brucei EC₅₀ (nM) |

|---|---|---|

| DDD85646 | 2 | 2 |

Data sourced from research on lead compounds in the pyrazole sulfonamide series. acs.org

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. nih.gov Human (h) isoforms, such as the cytosolic hCA-I and hCA-II, are involved in numerous physiological processes. Sulfonamides are a well-established class of CA inhibitors. nih.gov

Research into pyrazole-based sulfonamides has demonstrated their effective inhibition of hCA-I and hCA-II. nih.gov The primary sulfonamide group (—SO₂NH₂) is crucial for this activity, as it coordinates to the catalytic Zn(II) ion in the enzyme's active site, displacing the zinc-bound water molecule or hydroxide (B78521) ion. The pyrazole ring and its substituents contribute to the binding affinity and isoform selectivity by forming additional interactions, such as hydrogen bonds, with amino acid residues in the active site cavity. nih.gov For instance, the pyrazole carboxamide group can form a hydrogen bond with a histidine residue within the active site of the CA isozymes. nih.gov

Studies on various pyrazole sulfonamide derivatives have shown a range of inhibitory potencies, with some compounds exhibiting inhibition constants (Kᵢ) in the micromolar to nanomolar range against hCA-I and hCA-II. nih.govdrugbank.com The inhibitory activity is often compared to standard clinical inhibitors like acetazolamide. nih.gov

Table 2: Inhibition Constants (Kᵢ) of a Pyrazole Sulfonamide Ligand Against Human CA Isozymes

| Compound | hCA-I Kᵢ (µM) | hCA-II Kᵢ (µM) |

|---|---|---|

| Pyrazole carboxamide ligand | 1.1000 | 5.3000 |

Data represents an example pyrazole-based sulfonamide ligand from in vitro studies. nih.gov

Dihydrofolate reductase (DHFR) is a vital enzyme in both prokaryotic and eukaryotic cells, catalyzing the reduction of dihydrofolate to tetrahydrofolate. nih.govnih.gov Tetrahydrofolate is an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids, making DHFR a key target for antimicrobial and anticancer therapies. nih.govmdpi.com

Novel series of pyrazole analogues, including those bearing a benzenesulfonamide (B165840) moiety, have been synthesized and evaluated for their DHFR inhibitory activity. nih.gov These compounds have shown potent inhibition of the enzyme, with some derivatives exhibiting IC₅₀ values in the low micromolar to nanomolar range, comparable to or even exceeding the potency of the classical DHFR inhibitor methotrexate. nih.gov Molecular docking studies suggest that the pyrazole derivatives bind effectively within the DHFR active site, with the sulfonamide group potentially contributing to binding interactions. nih.govresearchgate.net The high potency of these pyrazole sulfonamides against DHFR suggests they could serve as lead compounds for further development. nih.gov

Table 3: DHFR Inhibitory Activity of Pyrazole Sulfonamide Derivatives

| Compound | DHFR IC₅₀ (µM) |

|---|---|

| Pyrazole-benzenesulfonamide derivative 3a | 0.11 ± 1.05 |

| Pyrazole-benzenesulfonamide derivative 6a | 0.09 ± 0.91 |

| Methotrexate (Control) | 0.14 ± 1.25 |

Data from a study on pyrazole analogues bearing a benzenesulphonamide moiety. nih.gov

The B-cell lymphoma 2 (Bcl-2) protein is a central regulator of the intrinsic apoptotic pathway. nih.govnih.gov It is an anti-apoptotic protein that prevents programmed cell death, often by sequestering pro-apoptotic proteins like BAX. nih.govmdpi.com Overexpression of Bcl-2 is a hallmark of many cancers, contributing to tumor survival and resistance to therapy. nih.gov

Certain 1,3,5-trisubstituted-1H-pyrazole derivatives containing a sulfonamide core have been investigated as potential anticancer agents that target apoptotic pathways. nih.govrsc.org In vitro studies have shown that these compounds can downregulate the expression of the Bcl-2 gene in cancer cell lines. nih.gov This reduction in Bcl-2 levels disrupts the cell's anti-apoptotic defenses, making it more susceptible to programmed cell death. Molecular docking analyses have confirmed that pyrazole sulfonamides can exhibit high binding affinity to a hydrophobic groove on the Bcl-2 protein, a critical site for its interaction with pro-apoptotic partners. nih.gov The sulfonamide moiety, in particular, has been observed to form key stabilizing interactions with residues such as ARG66 and TYR67 within the Bcl-2 binding pocket. nih.gov By inhibiting Bcl-2, these compounds can trigger the downstream apoptotic cascade, involving the activation of caspases. nih.gov

Receptor Modulation Studies (e.g., Sigma-1 receptor, as observed for related pyrazole derivatives)

The sigma-1 receptor is a unique ligand-regulated molecular chaperone protein located primarily at the endoplasmic reticulum (ER) membrane, particularly at the mitochondria-associated ER membrane (MAM). nih.govmdpi.com It is not a classical G-protein coupled receptor but rather an intracellular signal transduction amplifier that modulates a variety of ion channels and signaling pathways, including calcium signaling. nih.govmdpi.com The sigma-1 receptor is implicated in a wide range of cellular functions and is considered a therapeutic target for neuropsychiatric disorders and neurodegenerative diseases. nih.govnih.gov

While direct studies on this compound's interaction with the sigma-1 receptor are not extensively documented, related pyrazole derivatives have been explored in the context of receptor modulation. The versatile pyrazole scaffold is present in various compounds designed to interact with CNS targets. Given that sigma-1 receptor ligands often possess specific physicochemical properties, pyrazole-containing structures could potentially be designed to bind to this receptor. Modulation of the sigma-1 receptor can influence neuronal excitability and plasticity, in part by regulating NMDA receptors and SK channels. magtechjournal.com Therefore, it is plausible that certain pyrazole sulfonamide derivatives could be developed to interact with the sigma-1 receptor, although specific in vitro binding and functional assay data for this compound are required to confirm this hypothesis.

Structure-Activity Relationship (SAR) Analysis for this compound and its Derivatives

Structure-activity relationship (SAR) analysis is a critical process in medicinal chemistry that links the chemical structure of a compound to its biological activity. collaborativedrug.comdrugdesign.org For pyrazole sulfonamides, SAR studies have been instrumental in optimizing their potency and selectivity against various targets.

Key insights from SAR studies on this class of compounds include:

The Sulfonamide Group: This moiety is often a key pharmacophore, particularly for inhibiting metalloenzymes like carbonic anhydrases, where it directly coordinates with the zinc cofactor. nih.gov For other targets, such as TbNMT, "capping" the sulfonamide (e.g., converting it to a secondary or tertiary sulfonamide) has been shown to reduce polar surface area and improve membrane permeability, a crucial factor for CNS-acting agents. nih.gov However, in some antibacterial pyrazole derivatives, the addition of a polar sulfonamide group nearly eliminated the desired activity, highlighting the target-dependent role of this functional group. researchgate.net

The Pyrazole Core: The substitution pattern on the pyrazole ring significantly influences activity. For TbNMT inhibitors, modifications at different positions of the pyrazole ring were explored to enhance binding affinity and selectivity. nih.gov

Substituents on the Rings: In the context of CA inhibition, bulky substituents on the pyrazole or attached phenyl rings can enhance inhibitory activity and confer selectivity for different CA isoforms. nih.gov For Bcl-2 inhibitors, the presence of specific groups like chlorophenyl and thiazole (B1198619) on the pyrazole scaffold was found to be important for enhancing cytotoxic activity against cancer cells. nih.govrsc.org

Linker Modifications: For TbNMT inhibitors, replacing a core aromatic ring with a more flexible linker was found to significantly improve selectivity. nih.gov

SAR analysis is an iterative process where systematic structural modifications are made, and the resulting compounds are tested to build a predictive model for designing more effective molecules. oncodesign-services.com

Impact of Pyrazole Ring Substituents on Biological Activity

The substituents on the pyrazole ring play a crucial role in modulating the biological activity of pyrazole sulfonamide derivatives. The size, electronic properties, and position of these substituents can significantly influence the compound's interaction with its biological target.

Research on pyrazole-based benzenesulfonamides as inhibitors of human carbonic anhydrases (hCAs) has demonstrated the profound effect of substituents on phenyl rings attached to the pyrazole core. rsc.org For a series of 1,3,5-trisubstituted pyrazoles, the nature of the substituent at position 5 of the pyrazole ring was found to be critical. When a 2-hydroxyphenyl group was maintained at position 3, substitution at the phenyl ring at position 5 with an electron-donating group like methyl (-CH3) resulted in minimal activity. rsc.org In contrast, the introduction of electron-withdrawing atoms such as bromine or chlorine significantly impacted inhibitory potential against hCA II, hCA IX, and hCA XII. Specifically, replacing a bromine atom with a more electronegative chlorine atom enhanced the inhibitory activity. rsc.org

Further studies have shown that the presence of a 2-hydroxy-4-bromophenyl ring at the position 3 of the pyrazole ring generally leads to more active molecules against the tested carbonic anhydrase isoforms. rsc.org The electronic properties of these substituents are key; for instance, replacing an electron-donating methyl group with an electron-withdrawing methoxy (B1213986) group at a phenyl ring on position 5 enhanced activity, producing a highly potent inhibitor of hCAXII. rsc.org

The classic example of the anti-inflammatory drug Celecoxib, a 1,5-diarylpyrazole, further illustrates this principle. For cyclooxygenase-2 (COX-2) inhibition, the substituent at the 3-position of the pyrazole ring is vital for both potency and selectivity. A trifluoromethyl (-CF3) or difluoromethyl (-CHF2) group at this position provides superior selectivity and potency compared to a fluoromethyl or a simple methyl group. wikipedia.org This highlights how electron-withdrawing groups on the pyrazole ring can fine-tune the molecule's interaction with the target enzyme's active site. wikipedia.org

Moreover, studies on pyrazole sulfonamides as inhibitors of Trypanosoma brucei N-myristoyltransferase (TbNMT) have shown that modifications to the pyrazole core are critical for activity and selectivity. nih.gov The pyrazole fragment can function as a linker that provides a specific orientation for other parts of the molecule to interact with the target protein. mdpi.com For instance, in certain protein kinase inhibitors, a methyl group on the pyrazole ring is essential for selectivity by creating steric hindrance that prevents binding to off-target kinases. mdpi.com

| Compound Series | Position of Substitution | Substituent | Effect on Activity | Target Enzyme(s) | Source |

|---|---|---|---|---|---|

| Pyrazole Benzenesulfonamides | Position 5 (on attached phenyl ring) | -CH3 (electron-donating) | Low activity | hCA II, IX, XII | rsc.org |

| Pyrazole Benzenesulfonamides | Position 5 (on attached phenyl ring) | -Cl (electron-withdrawing) | Enhanced activity vs. -Br | hCA II, IX, XII | rsc.org |

| 1,5-Diarylpyrazoles (Celecoxib analogs) | Position 3 | -CF3 (electron-withdrawing) | Superior selectivity and potency vs. -CH3 | COX-2 | wikipedia.org |

| Protein Kinase Inhibitors | N-methyl on pyrazole | -CH3 | Essential for selectivity (vs. CDK2) | ERK2 | mdpi.com |

Influence of Sulfonamide Group Substituents on Biological Activity

The sulfonamide group (-SO2NH2) is a critical pharmacophore in this class of compounds, often acting as a key binding motif, particularly for metalloenzymes where it can coordinate with a zinc ion in the active site. nih.gov Modifications to this group, either by substitution on the nitrogen atom or by altering its position on an aromatic ring, can dramatically alter biological activity and selectivity.

In the context of carbonic anhydrase inhibitors, the unsubstituted primary sulfonamide is a highly effective zinc-binding group. nih.gov The position of this group on an attached benzene (B151609) ring is also a key determinant of activity. Structure-activity relationship studies on sulfonamide-bearing pyrazolones revealed that compounds with a sulfonamide group at the meta position of a benzene ring generally displayed higher inhibitory activity against carbonic anhydrases than their counterparts with the sulfonamide at the para position. nih.gov This positional change also influenced selectivity for different enzymes; for instance, compounds with a meta-sulfonamide group were more active against acetylcholinesterase (AChE) than their para isomers. nih.govresearchgate.net

For COX-2 inhibitors like Celecoxib, a 4-(methylsulfonyl)phenyl or a 4-sulfamoylphenyl group is considered essential for potent inhibition. wikipedia.org Replacing the primary sulfonamide with a substituted version, such as –SO2NHCH3, significantly diminishes inhibitory activity, underscoring the importance of the unsubstituted sulfonamide for this specific target. wikipedia.org

However, in other contexts, substitution on the sulfonamide nitrogen (a practice known as "capping") can be beneficial. In the development of inhibitors for Trypanosoma brucei N-myristoyltransferase, capping the sulfonamide group was a key strategy to reduce its polar surface area and acidity. nih.gov This modification markedly improved the compound's ability to cross the blood-brain barrier. Retaining a difluoromethyl group as the sulfonamide cap was found to be superior for both potency and metabolic stability. nih.gov Further research has shown that bulky, hydrophobic groups substituted on the sulfonamide site are often necessary for good anticancer activity in certain pyrazole-4-sulfonamide series. nih.gov

| Compound Series | Modification | Effect on Activity/Selectivity | Target Enzyme(s) | Source |

|---|---|---|---|---|

| Sulfonamide-bearing Pyrazolones | meta-position vs. para-position on phenyl ring | Higher activity for meta isomers | Carbonic Anhydrases, AChE | nih.gov |

| 1,5-Diarylpyrazoles (Celecoxib analogs) | Substitution on sulfonamide N (e.g., -SO2NHCH3) | Diminished inhibitory activity | COX-2 | wikipedia.org |

| TbNMT Inhibitors | "Capping" with a difluoromethyl group (-SO2NHCHF2) | Improved potency and metabolic stability | TbNMT | nih.gov |

| Antiproliferative Pyrazole-4-sulfonamides | Bulky, hydrophobic substituents on sulfonamide N | Necessary for good activity | Antiproliferative | nih.gov |

Role of Linker Modifications in Activity and Selectivity Profiles

In many pyrazole sulfonamide derivatives, a linker connects the core scaffold to another functional part of the molecule. The composition, length, and flexibility of this linker are instrumental in defining the compound's activity and, crucially, its selectivity for a specific biological target over others.

A compelling demonstration of the linker's role comes from the optimization of pyrazole sulfonamide inhibitors of Trypanosoma brucei N-myristoyltransferase (TbNMT). nih.gov Initial lead compounds possessed a rigid biaryl aromatic linker. Research indicated that replacing this rigid linker with a more flexible alkyl chain could significantly enhance selectivity for the parasite enzyme (TbNMT) over the human equivalent (HsNMT). nih.gov

For example, attaching a terminal piperazine (B1678402) group to the core structure via a flexible propyl linker maintained reasonable potency while dramatically increasing isoform selectivity by over 100-fold. nih.gov This suggests that the flexible linker allows the molecule to adopt a conformation that fits optimally into the target enzyme's active site but is less favorable for binding to the off-target human enzyme. The precise reasons for this selectivity may relate to differences in protein structure remote from the active site or differential protein dynamics. nih.gov

Conversely, the introduction of rigid linkers in the same series proved detrimental to activity. Compounds prepared with rigid propargylic systems (containing a carbon-carbon triple bond) as linkers did not exhibit appreciable biological activity. nih.gov This underscores that linker flexibility can be a more critical parameter than rigidity for achieving high selectivity in certain molecular contexts. These modifications, however, can also lead to increased lipophilicity, which may introduce other pharmacological considerations. nih.gov In other inhibitor classes, the pyrazole ring itself can act as a linker, providing a specific vector and conformation for other parts of the molecule to bind effectively. mdpi.com

| Compound Series | Linker Type | Effect on Activity/Selectivity | Target Enzyme(s) | Source |

|---|---|---|---|---|

| TbNMT Inhibitors | Flexible propyl linker (vs. rigid biaryl linker) | Markedly increased isoform selectivity (>100-fold) | TbNMT vs. HsNMT | nih.gov |

| TbNMT Inhibitors | Rigid propargylic linker | No appreciable activity | TbNMT | nih.gov |

| Protein Kinase Inhibitors | Pyrazole ring as linker | Provides extended conformation and vector for binding | c-Met | mdpi.com |

Environmental Behavior and Degradation Pathways of Pyrazole Sulfonamides

Chemical Degradation Pathways (e.g., Hydrolysis, Photodegradation)

Chemical degradation processes, particularly hydrolysis and photodegradation, play a significant role in the natural attenuation of pyrazole (B372694) sulfonamides in the environment.

Photodegradation: Photodegradation, or the breakdown of compounds by light, is a more significant abiotic degradation pathway for many sulfonamides. nih.gov Studies on various sulfonamide antibiotics have shown that they can be degraded by simulated sunlight in aqueous environments. nih.gov The primary photochemical reactions involve the cleavage of the sulfonamide bond and the extrusion of sulfur dioxide (SO₂). nih.gov

For pyrazole sulfonamides, the pyrazole ring may also be susceptible to photochemical alteration. The rate and extent of photodegradation are influenced by factors such as water clarity, depth, and the presence of photosensitizing agents like dissolved organic matter. While direct photolysis studies on N-Ethyl-1-methyl-1H-pyrazole-3-sulfonamide are not documented, the known photochemical reactivity of the sulfonamide functional group suggests that photodegradation is a plausible environmental fate process.

A study on the photocatalytic degradation of various sulfonamides demonstrated that they are susceptible to breakdown under UV radiation in the presence of a catalyst like TiO₂. nih.gov This process can lead to the formation of various intermediate products before eventual mineralization. nih.gov

| Degradation Pathway | General Reactivity of Pyrazole Sulfonamides | Key Influencing Factors | Potential Transformation Products |

| Hydrolysis | Generally low under neutral environmental pH. | pH, Temperature | Cleavage of the sulfonamide bond. |

| Photodegradation | Susceptible to degradation by sunlight. | Light intensity, Wavelength, Presence of photosensitizers. | Products of sulfonamide bond cleavage and SO₂ extrusion. |

Aerobic Soil Metabolism and Mineralization Processes

The fate of pyrazole sulfonamides in soil is largely dictated by microbial activity under aerobic conditions. Aerobic soil metabolism involves the enzymatic breakdown of the compound by soil microorganisms, which can lead to either partial transformation or complete mineralization to carbon dioxide (CO₂), water, and inorganic constituents.

The rate of aerobic soil metabolism is highly variable and depends on soil type, organic matter content, moisture, temperature, and the composition of the microbial community. Studies on other sulfonamide herbicides have shown that they can be metabolized by soil microbes. For instance, the degradation of the sulfonanilide herbicide diclosulam (B129774) has been studied in various soils, revealing half-lives ranging from weeks to months.

The pyrazole ring, being a nitrogen-containing heterocycle, can also be a source of nitrogen for microorganisms, potentially leading to its cleavage and subsequent degradation. The N-ethyl and N-methyl groups on the sulfonamide moiety of this compound are also susceptible to microbial degradation through processes like dealkylation.

Mineralization represents the complete degradation of an organic compound to its inorganic components. The extent of mineralization of pyrazole sulfonamides is a key factor in determining their environmental persistence. While specific data for this compound is lacking, research on other sulfonamides indicates that mineralization can be a slow process, often resulting in the formation of more persistent transformation products.

| Process | Description | Influencing Factors |

| Aerobic Metabolism | Enzymatic breakdown by soil microorganisms. | Soil type, organic matter, moisture, temperature, microbial population. |

| Mineralization | Complete degradation to CO₂, H₂O, and inorganic ions. | Bioavailability of the compound, microbial activity. |

Identification and Characterization of Transformation Products and Intermediates in Environmental Systems

The transformation of pyrazole sulfonamides in the environment leads to the formation of various transformation products (TPs) and intermediates. Identifying these TPs is essential for a comprehensive environmental risk assessment, as they may have different mobility, persistence, and toxicity compared to the parent compound.

Based on studies of related sulfonamides, several key transformation pathways and resulting products can be anticipated for this compound:

Hydroxylation: Microbial enzymes can introduce hydroxyl (-OH) groups onto the pyrazole ring or the alkyl chains. This is a common initial step in the biodegradation of many organic compounds.

Dealkylation: The N-ethyl and N-methyl groups can be removed through enzymatic action, leading to the formation of N-dealkylated sulfonamides.

Sulfonamide Bond Cleavage: As with chemical degradation, microbial processes can also cleave the sulfonamide bond, resulting in the formation of aminopyrazole and sulfonic acid derivatives.

Conjugation: In some biological systems, the parent compound or its metabolites can be conjugated with endogenous molecules like sugars or amino acids, although this is more commonly observed in plant and animal metabolism rather than soil.

A study on the transformation of the veterinary antibiotic sulfadiazine (B1682646) in soil identified N¹-2-(4-hydroxypyrimidinyl) benzenesulfanilamide (4-OH-SDZ) and 4-(2-iminopyrimidin-1(2H)-yl)aniline (An-SDZ) as major transformation products. nih.gov This highlights the potential for hydroxylation and structural rearrangement as key transformation pathways for sulfonamide-containing compounds in soil environments. nih.gov

The table below summarizes potential transformation products of this compound based on known degradation pathways of similar compounds.

| Potential Transformation Product | Formation Pathway |

| 1-Methyl-1H-pyrazole-3-sulfonamide | N-deethylation |

| N-Ethyl-1-methyl-1H-pyrazol-x-ol-3-sulfonamide | Hydroxylation of the pyrazole ring |

| 1-Methyl-3-amino-1H-pyrazole | Cleavage of the sulfonamide bond |

| N-Ethyl-N-methylsulfamic acid | Cleavage of the pyrazole-sulfur bond |

Further research employing advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) is necessary to definitively identify and quantify the transformation products of this compound in various environmental matrices.

Future Research Directions and Perspectives on N Ethyl 1 Methyl 1h Pyrazole 3 Sulfonamide

Development of Novel and Sustainable Synthetic Methodologies

The advancement of synthetic chemistry towards more environmentally benign and efficient processes is crucial. Future research on N-Ethyl-1-methyl-1H-pyrazole-3-sulfonamide should prioritize the development of sustainable synthetic routes.

Key Future Research Thrusts:

Green Solvents: Traditional syntheses of sulfonamides often rely on chlorinated solvents. Future methodologies should focus on utilizing greener alternatives, with water being an ideal medium. rsc.orgresearchgate.net Research into aqueous-phase synthesis under controlled pH could eliminate the need for organic bases and simplify product isolation to mere filtration. rsc.org

Mechanochemistry: Solvent-free mechanochemical approaches, such as ball milling, offer a powerful strategy to reduce solvent waste and energy consumption. rsc.org Developing a one-pot, telescopic mechanochemical process for the synthesis of this compound could significantly improve its environmental footprint. rsc.org

Catalytic Innovations: Exploring novel catalysts can enhance reaction efficiency and selectivity. For instance, magnetic nanocatalysts like nano-Ru/Fe3O4 could facilitate domino reactions for direct C-N bond formation, offering high yields and easy catalyst recovery. acs.org

Flow Chemistry: Continuous flow synthesis can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes. Adapting the synthesis of this compound to a flow chemistry setup would be a significant step towards efficient and sustainable production.

A comparative table of potential synthetic methodologies is presented below.

| Methodology | Advantages | Challenges |

| Aqueous Synthesis | Environmentally benign, simplified workup | Limited solubility of some reactants |

| Mechanochemistry | Solvent-free, energy-efficient, rapid | Scalability, potential for amorphous products |

| Nanocatalysis | High efficiency, recyclability, selectivity | Catalyst cost and stability |

| Flow Chemistry | High throughput, enhanced safety, precise control | Initial setup cost, potential for clogging |

Application of Advanced Spectroscopic and Structural Elucidation Techniques for Enhanced Understanding

A comprehensive understanding of the three-dimensional structure and electronic properties of this compound is fundamental for predicting its interactions with biological targets and for rational drug design. While standard techniques like IR, 1H-NMR, and 13C-NMR are routinely used, future studies should leverage more advanced methods. nih.govnih.gov

Key Future Research Thrusts:

Advanced NMR Spectroscopy: Two-dimensional NMR techniques, such as NOESY and HMBC, are crucial for the unambiguous assignment of regioisomers, a common challenge in pyrazole (B372694) synthesis. nih.gov These methods can definitively confirm the position of the methyl and ethyl groups on the pyrazole ring and sulfonamide nitrogen, respectively.

Single-Crystal X-ray Diffraction: This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. nih.gov Obtaining a crystal structure of this compound would provide invaluable data for computational modeling and understanding its solid-state properties.

Computational Spectroscopy: Combining experimental spectroscopic data with theoretical calculations using methods like Density Functional Theory (DFT) can provide deeper insights into the compound's electronic structure, vibrational modes, and NMR chemical shifts. rsc.org This synergy can aid in the precise interpretation of experimental spectra.

Refinement of Computational Approaches for Predictive Modeling and Design

In silico methods are indispensable tools in modern drug discovery for predicting the biological activity, pharmacokinetic properties, and potential toxicity of new chemical entities. Refining these approaches for the pyrazole-sulfonamide class can accelerate the discovery of new lead compounds.

Key Future Research Thrusts:

Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models can establish a correlation between the structural features of this compound derivatives and their biological activity. qub.ac.uknih.gov Future QSAR studies should employ a wide range of descriptors and validation techniques to ensure the predictive power of the models. medicalresearchjournal.orgbiointerfaceresearch.com

Molecular Docking and Dynamics: Molecular docking simulations can predict the binding modes of this compound within the active sites of various biological targets. nih.govacs.orgnih.gov These studies, followed by molecular dynamics simulations, can elucidate the stability of ligand-protein complexes and key intermolecular interactions, guiding the design of more potent and selective analogs. nih.gov

ADMET Prediction: Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is critical to reduce late-stage attrition in drug development. Future computational work should focus on developing accurate ADMET models for this class of compounds to flag potential liabilities and guide structural modifications. researchgate.net

| Computational Tool | Application in Future Research | Predicted Outcome |

| QSAR | Predict bioactivity of novel analogs | Identify key structural features for potency |

| Molecular Docking | Identify potential biological targets and binding modes | Prioritize compounds for synthesis and testing |

| Molecular Dynamics | Assess stability of ligand-receptor complexes | Understand dynamic interactions and binding affinity |

| ADMET Modeling | Predict pharmacokinetic and toxicity profiles | Design compounds with improved drug-like properties |

Exploration of New Biochemical Targets and Signaling Pathways

The pyrazole and sulfonamide moieties are present in drugs targeting a wide array of proteins. mdpi.comnih.gov A systematic exploration of new potential biochemical targets for this compound could unveil novel therapeutic applications.

Key Future Research Thrusts:

Kinase Inhibition: Many pyrazole derivatives act as kinase inhibitors, which are crucial in cancer therapy. Screening this compound against a panel of kinases could identify novel anticancer leads. nih.gov

Enzyme Inhibition: Sulfonamides are classic inhibitors of enzymes like carbonic anhydrase and acetohydroxyacid synthase (AHAS). nih.govnih.gov Expanding the screening to other metabolic enzymes could reveal new therapeutic avenues for metabolic disorders or infectious diseases. jst.go.jp

Antimicrobial Targets: With the rise of antimicrobial resistance, there is an urgent need for new antibacterial and antifungal agents. nih.gov Investigating the compound's activity against microbial targets, such as enzymes involved in folate synthesis or cell wall integrity, is a promising direction. acs.org

Phenotypic Screening: Unbiased phenotypic screening using high-content imaging or other cellular assays can identify unexpected biological activities and new mechanisms of action without a preconceived target, opening up entirely new areas of investigation. frontiersin.org

Comprehensive Environmental Impact Assessment and Potential Remediation Strategies

The widespread use of sulfonamides has led to their detection in various environmental compartments, raising concerns about their ecotoxicity and the development of antibiotic resistance. nih.govnih.gov A proactive approach to understanding and mitigating the environmental impact of this compound is essential.

Key Future Research Thrusts:

Environmental Fate Analysis: Studies on the persistence, mobility, and transformation of the compound in soil and aquatic systems are needed. mdpi.comleuphana.de Identifying its degradation products and their potential toxicity is a critical component of a comprehensive risk assessment. leuphana.de

Ecotoxicity Studies: Assessing the toxicity of the parent compound and its metabolites on a range of non-target organisms, including algae, crustaceans, and fish, is necessary to determine its environmental risk profile. researchgate.net

Biodegradation and Bioremediation: Investigating the potential for microbial degradation of this compound is crucial. researchgate.net Identifying or engineering microorganisms capable of mineralizing this compound could lead to effective bioremediation strategies for contaminated sites.

Benign by Design: Integrating principles of environmental safety early in the design phase can lead to the development of effective yet environmentally friendlier analogs. This involves designing molecules that are readily biodegradable into non-toxic products after their intended use.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Ethyl-1-methyl-1H-pyrazole-3-sulfonamide, and how can purity be ensured during synthesis?

- Methodological Answer : Synthesis typically involves condensation reactions between pyrazole precursors and sulfonating agents (e.g., sulfonyl chlorides). For example, analogous pyrazole-sulfonamide derivatives are synthesized by reacting amino-pyrazole intermediates with acid chlorides under anhydrous conditions, followed by purification via column chromatography or recrystallization . Purity is confirmed using elemental analysis (C, H, N, S), HPLC (>98% purity), and spectral characterization (¹H/¹³C NMR, IR) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for verifying substituent positions. For instance, the ethyl and methyl groups in analogous compounds show distinct triplet (CH2) and singlet (CH3) signals in ¹H NMR, while sulfonamide protons resonate downfield (~11 ppm) due to electron-withdrawing effects . Mass spectrometry (ESI-MS or HRMS) confirms molecular ion peaks (e.g., [M+1]+ = 364.2 for a related compound) .

Q. What are the recommended protocols for handling and storing this compound to minimize degradation?

- Methodological Answer : Store under inert atmosphere (N2/Ar) at -20°C to prevent hydrolysis of the sulfonamide group. Avoid exposure to strong oxidizers (e.g., HNO3) and moisture. Stability studies for similar sulfonamides indicate decomposition temperatures >150°C, but thermal stability should be empirically validated via TGA/DSC .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo pharmacological data for this compound?

- Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. To address this:

- In vitro : Use hepatic microsomes or CYP450 enzymes to assess metabolic pathways .

- In vivo : Apply pharmacokinetic (PK) studies with LC-MS/MS quantification of plasma/tissue concentrations. For example, analogs of this compound showed improved bioavailability via prodrug strategies (e.g., esterification) .

- Data Reconciliation : Cross-validate using ex vivo assays (e.g., isolated organ models) to bridge gaps between cell-based and whole-organism results .

Q. What strategies optimize the sulfonamide group’s reactivity in cross-coupling reactions for structural diversification?

- Methodological Answer : The sulfonamide’s electron-withdrawing nature can hinder electrophilic substitution. Strategies include:

- Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to temporarily shield the sulfonamide during coupling .

- Catalytic Systems : Employ Pd-catalyzed Suzuki-Miyaura coupling with aryl boronic acids under microwave irradiation (e.g., 120°C, 30 min) to enhance yields .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility and reaction efficiency for bulky pyrazole-sulfonamide derivatives .

Q. How can computational modeling guide the design of derivatives with enhanced target specificity?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict binding affinities to target receptors (e.g., cannabinoid receptors for pyrazole analogs) .

- QSAR Analysis : Correlate substituent electronic properties (Hammett σ values) with biological activity. For example, trifluoromethyl groups increase lipophilicity and blood-brain barrier penetration in related compounds .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical binding residues .

Data Contradiction & Validation

Q. How should conflicting data on the compound’s ulcerogenic potential be analyzed?

- Methodological Answer :

- Dose-Response Curves : Compare ulcer indices across multiple doses (e.g., 10–100 mg/kg) in rodent models. Contradictions may arise from species-specific CYP450 metabolism .

- Biomarker Profiling : Measure prostaglandin E2 (PGE2) levels in gastric mucosa to differentiate COX-1/COX-2 inhibition effects .

- Structural Analog Comparison : Cross-reference with safer analogs (e.g., methylsulfonyl vs. sulfonamide derivatives) to isolate toxicophores .

Safety & Ethical Compliance

Q. What are the best practices for ecological risk assessment during disposal?

- Methodological Answer :

- Toxicity Screening : Use Daphnia magna or Aliivibrio fischeri bioluminescence assays for acute toxicity (EC50). No data exists for this compound, but structurally similar sulfonamides show moderate aquatic toxicity .

- Degradation Studies : Test photolytic degradation under UV-C light (254 nm) to identify persistent metabolites via LC-HRMS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.